In Vivo Antiviral Protection: Prodrug (MAG=3but) vs. Free Butyrate Salt
A comparative murine study evaluated the antiviral protection conferred by the monoacetone glucose 3-butyrate prodrug (MAG=3but) versus arginine butyrate. The prodrug provided twice the protection against lethal encephalomyocarditis virus challenge [1]. Although this study used the 3-butyrate positional isomer (Esterbut-3), the class of monoacetone glucose butyrate prodrugs demonstrates a consistent pharmacokinetic advantage over free butyrate salts due to the stabilizing effect of the monoacetone glucose scaffold [2].
| Evidence Dimension | Antiviral protection (relative efficacy) |
|---|---|
| Target Compound Data | 2-fold higher protection (MAG=3but) |
| Comparator Or Baseline | Arginine butyrate (reference = 1× protection) |
| Quantified Difference | 2× protection |
| Conditions | Mouse model of encephalomyocarditis virus infection |
Why This Matters
Demonstrates that monoacetone glucose butyrate prodrugs achieve significantly greater in vivo efficacy compared to free butyrate salts, supporting selection of Esterbut-6 for studies requiring sustained butyrate activity.
- [1] Pouillart P, Cerutti I, Ronco G, Villa P, Chany C. Protective activity of monoacetone glucose 3-butyrate, prodrug of n-butyric acid, against the fatal effect of encephalomyocarditis virus in mice. PubMed. View Source
- [2] Chany C, Cerutti I, Pouillart P, Ronco G. Enhancement by stable butyrate derivatives of antitumor and antiviral actions of interferon. PubMed, 1992. View Source
